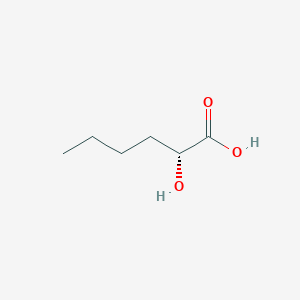

(2R)-2-hydroxyhexanoic acid

Description

Contextualizing Alpha-Hydroxy Acids in Biochemical Research

Alpha-hydroxy acids (AHAs) are a class of organic carboxylic acids characterized by a hydroxyl (-OH) group attached to the alpha-carbon atom, which is the carbon atom immediately adjacent to the carboxyl group. wikipedia.orglawdata.com.tw This structural feature distinguishes them from other hydroxy acids, such as beta-hydroxy acids, where the hydroxyl group is situated two carbons away from the acid group. wikipedia.org AHAs are stronger acids than their non-hydroxylated counterparts, a property that is enhanced by internal hydrogen bonding. wikipedia.org

Many AHAs occur naturally and are found in a variety of biological sources. lawdata.com.tw They are a subject of significant interest in biochemical research and have found applications in various industries. In organic synthesis, AHAs serve as valuable precursors for creating other compounds, such as aldehydes. wikipedia.org Furthermore, some AHAs, like lactic acid, are used to produce biodegradable polymers, including polylactic acid (PLA), which has applications in medicine for implants and sutures. wikipedia.org

The biological effects of AHAs have also been a focus of study. Research has shown that these compounds can have keratolytic properties and may influence skin structure by increasing epidermal thickness and collagen density. lawdata.com.twnih.gov

Table 1: Examples of Common Alpha-Hydroxy Acids and Their Natural Sources

| Alpha-Hydroxy Acid | Natural Source(s) |

|---|---|

| Glycolic Acid | Sugarcane juice lawdata.com.tw |

| Lactic Acid | Soured milk, various fruits, wine, beer lawdata.com.tw |

| Malic Acid | Fruits |

| Citric Acid | Citrus fruits wikipedia.org |

The Significance of Chirality in Biological Systems: Focus on (2R)-Stereoisomer

Chirality is a fundamental geometric property of molecules, defined by the non-superimposability of a molecule on its mirror image. nih.govchiralpedia.comwikipedia.org This concept is often illustrated by the relationship between a left and right hand. nih.govchiralpedia.com Chiral molecules typically contain a stereocenter, most commonly a carbon atom bonded to four different groups. wikipedia.org The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. nih.govwikipedia.org

Enantiomers of a molecule have identical physical properties in an achiral environment, but they can exhibit profoundly different behavior within biological systems. nih.govchiralpedia.com This is because living systems are inherently chiral; components like enzymes and receptors are themselves chiral molecules. nih.govpressbooks.pub Consequently, these biological structures can distinguish between the enantiomers of a chiral compound, leading to different physiological or pharmacological effects. wikipedia.org

The designation (2R)-2-hydroxyhexanoic acid specifies the absolute configuration of the molecule according to the Cahn-Ingold-Prelog priority rules. It describes the specific three-dimensional arrangement of the substituents around the chiral carbon at the second position of the hexanoic acid chain. This precise spatial orientation is critical, as it dictates how the molecule interacts with chiral environments like enzyme active sites. pressbooks.pub

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Exact Mass | 132.078644241 Da |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 6995511. nih.gov

Historical Perspectives on Hexanoic Acid Derivatives Research

Research into hexanoic acid and its derivatives is rooted in the early studies of fatty acids during the late 19th and early 20th centuries. Hexanoic acid, also known by its common name caproic acid, was identified in natural sources, particularly animal fats. nih.gov Its name, derived from the Latin "caper" for goat, reflects its distinctive odor, which was a key characteristic for its early identification.

The advancement of analytical techniques, especially spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, was crucial in confirming the linear six-carbon structure of hexanoic acid with a terminal carboxylic acid group. Over time, research expanded to its derivatives, which are compounds based on the hexanoic acid structure. These derivatives have been investigated for a wide range of potential applications, including their use as antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.ai In a different vein, certain modified hexanoic acid derivatives, such as those containing iodine, have been explored for their utility as contrast agents in medical imaging technologies like computed tomography (CT). ontosight.ai

Current Research Landscape and Gaps for this compound

The current body of scientific literature indicates that this compound is recognized as an endogenous metabolite, meaning it is found naturally within biological systems. medchemexpress.com In a research context, it has been used as a tool for biochemical studies, for instance as a substrate or inhibitor in enzyme assays, and is considered a potential candidate for further investigation in pharmaceutical development. evitachem.com

While methods for the stereospecific synthesis of related chiral hexanoic acid derivatives have been reported, demonstrating the feasibility of producing specific enantiomers, there is a noticeable gap in the research landscape specifically concerning this compound. mdpi.comresearchgate.net Much of the existing research focuses on AHAs as a general class or on other derivatives of hexanoic acid. nih.govontosight.ai

A significant gap exists in the detailed characterization of the specific biological roles, metabolic pathways, and mechanisms of action of the (2R)-enantiomer compared to its (2S)-counterpart. In-depth studies that elucidate the unique interactions and functions of this compound within living organisms are limited. This lack of specific research highlights an area ripe for future investigation to fully understand the compound's biochemical significance.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43201-07-6 | |

| Record name | 2-Hydroxyhexanoic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043201076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-hydroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYHEXANOIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ADS710JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control of 2r 2 Hydroxyhexanoic Acid

Chemoenzymatic Synthetic Routes to (2R)-2-Hydroxyhexanoic Acid

Chemoenzymatic approaches leverage the high selectivity of enzymes to perform key stereochemical transformations, offering mild reaction conditions and high enantiomeric excess. These methods often involve biocatalytic resolutions or the asymmetric transformation of prochiral substrates.

Biocatalytic Approaches Utilizing Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are potent biocatalysts for the asymmetric synthesis of cyanohydrins, which are versatile precursors to α-hydroxy acids. The (R)-selective addition of hydrogen cyanide to an aldehyde, catalyzed by an (R)-HNL, followed by the hydrolysis of the resulting nitrile group, provides a direct route to (R)-α-hydroxy acids. google.comresearchgate.net

The general pathway involves the reaction of pentanal with hydrogen cyanide in the presence of an (R)-oxynitrilase. This enzymatic step establishes the chiral center, producing (R)-2-hydroxohexanenitrile with high enantioselectivity. Subsequent acidic or basic hydrolysis of the cyanohydrin intermediate converts the nitrile functional group into a carboxylic acid, yielding the final product, this compound. google.com While this method is well-established for various α-hydroxy acids, specific yield and enantiomeric excess data for the synthesis of this compound via this route require further dedicated investigation. A photo-enzymatic carboxylation of pentanal has been reported to produce this compound in 40% yield and 98% enantiomeric excess (ee). rsc.org

Enantioselective Reductions in this compound Synthesis

The enantioselective reduction of a prochiral ketone, 2-oxohexanoic acid, is a highly effective strategy for synthesizing this compound. This transformation is often accomplished using dehydrogenases, particularly D-lactate dehydrogenases (D-LDH), which exhibit a high degree of stereoselectivity for producing (R)-alcohols. google.com

These enzymatic reductions typically employ a cofactor, such as NADH, which is consumed in the reaction. To make the process economically viable, an in-situ cofactor regeneration system is essential. thieme-connect.deftb.com.hr A common approach involves using a secondary enzyme, like formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide while regenerating NADH from NAD+. thieme-connect.de This coupled enzyme system allows for the use of catalytic amounts of the expensive cofactor. The reduction of 2-oxohexanoic acid using a D-LDH has been shown to produce (R)-2-hydroxyhexanoic acid with excellent enantiomeric excess, although the yield for this specific substrate can be moderate (67%). ftb.com.hr

Another approach involves a deracemization process using a cascade of three enzymes in a single recombinant organism: an (S)-2-hydroxy acid dehydrogenase to oxidize the unwanted (S)-enantiomer to the 2-keto acid, an (R)-2-keto acid reductase to convert the keto acid to the desired (R)-2-hydroxyhexanoic acid, and a glucose dehydrogenase for cofactor regeneration. smolecule.com

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| D-Lactate Dehydrogenase (D-LDH) & Formate Dehydrogenase (FDH) | 2-Oxohexanoic acid | This compound | 67% | >99% |

| Photo-enzymatic system | Pentanal | This compound | 40% | 98% |

Enzymatic Hydrolysis Strategies for Precursors

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of this compound synthesis, this often involves the stereoselective hydrolysis of a racemic ester of 2-hydroxyhexanoic acid by a lipase (B570770).

In a typical kinetic resolution, a lipase, such as Candida antarctica lipase B (CAL-B), selectively hydrolyzes one enantiomer of the racemic ester, for instance, the (S)-ester, leaving the unreacted (R)-ester in high enantiomeric purity. The theoretical maximum yield for the desired enantiomer in a classical kinetic resolution is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with in-situ racemization of the starting material. For the synthesis of this compound, a lipase (e.g., Pseudomonas cepacia lipase) is used for the selective hydrolysis of the (S)-ester, while a ruthenium catalyst facilitates the continuous racemization of the remaining (R)-ester back to the racemic mixture. This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product. smolecule.com

| Method | Enzyme | Racemization Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Dynamic Kinetic Resolution | Pseudomonas cepacia lipase | Ruthenium complex | (R)-2-hydroxyhexanoic acid ester | Good | Excellent |

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides powerful alternatives to enzymatic methods, often utilizing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliaries in Stereoselective Alkylation for Alpha-Hydroxyl Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric synthesis of α-hydroxy acids. google.com

A related strategy using L-proline as a chiral auxiliary has been demonstrated in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid, where the proline moiety directs the stereochemistry of a Diels-Alder reaction. mdpi.comsciforum.net This highlights the principle of using chiral auxiliaries to control stereochemistry in the synthesis of substituted hexanoic acid derivatives.

Asymmetric Hydrogenation and Reductive Strategies

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins or ketones. The synthesis of this compound can be achieved through the asymmetric hydrogenation of 2-oxohexanoic acid or an unsaturated precursor. This method relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand, such as BINAP. vulcanchem.com

The catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer. The choice of catalyst, ligand, and reaction conditions (pressure, temperature, solvent) is critical for achieving high enantioselectivity and conversion. For instance, the asymmetric reduction of 2-oxohexanoic acid using a Ru-BINAP catalyst system can yield this compound with high enantiomeric purity. vulcanchem.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-BINAP | 2-Oxohexanoic acid | This compound | High |

Derivatization and Stereocontrol in Alpha-Functionalized Acids

Achieving high levels of stereocontrol in the synthesis of alpha-functionalized acids like this compound often relies on the strategic use of chiral auxiliaries and derivatization. These methods introduce a chiral moiety to the substrate, which directs the stereochemical outcome of subsequent reactions.

One common strategy involves the use of chiral auxiliaries attached to a glycine (B1666218) equivalent, which can then be alkylated. For instance, commercially available glycine templates can be transformed into a wide array of α-amino acids and their derivatives. acs.org These templates offer a versatile platform for introducing various functional groups with a high degree of stereocontrol. acs.org

Another approach involves the derivatization of the carboxylic acid itself. For example, the conversion of an α-keto acid to a chiral ester or amide can facilitate stereoselective reduction to the corresponding α-hydroxy acid. The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity.

Furthermore, derivatization can be employed to enhance the analytical resolution of enantiomers. Methods like N-trifluoroacetyl-O-alkylation have proven effective for the gas chromatographic separation of amino acid enantiomers, including sterically hindered ones. researchgate.net This is particularly useful for accurately determining the enantiomeric excess (ee) of the final product. researchgate.net

Novel Synthetic Strategies for Enantiopure this compound

Recent advancements in synthetic chemistry have led to the development of novel and more efficient strategies for preparing enantiopure this compound. These methods often focus on catalysis to achieve high enantioselectivity, moving away from stoichiometric chiral auxiliaries.

Organocatalytic Methods for Chiral Alpha-Hydroxy Acids

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including α-hydroxy acids. nih.govrsc.org These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals.

Proline and its derivatives are also effective organocatalysts for aldol (B89426) and Mannich-type reactions, which can be adapted for the synthesis of α-hydroxy acids. rsc.orgorganic-chemistry.org For example, the proline-catalyzed aldol reaction between glyoxylic acid and ketones can produce chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivities. rsc.org

| Catalyst | Reactants | Product | Yield (%) | ee (%) |

| L-tert-leucine-derived urea-ammonium salt | 5H-oxazol-4-ones and benzyl (B1604629) bromides | Dialkylated alpha-hydroxy carboxylic acids | High | High |

| L-threonine-based tertiary amine-urea | Diaryloxazolidin-2,4-diones and nitroolefins | α-Aryl-α-hydroxy carboxylic acids | - | >99 |

This table summarizes selected organocatalytic methods for the synthesis of chiral alpha-hydroxy acids.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.org These benefits are particularly relevant for the synthesis of fine chemicals like this compound.

The continuous flow synthesis of hydroxamic acids from carboxylic esters has been demonstrated to be highly efficient. organic-chemistry.org This methodology can be adapted for the synthesis of this compound by starting with the corresponding ester. The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to batch processes. organic-chemistry.org For instance, the conversion of methyl or ethyl carboxylic esters to hydroxamic acids in a flow reactor can achieve high conversion rates with optimized conditions. organic-chemistry.org

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the use of renewable starting materials, enzymatic catalysis, and the reduction of waste.

Enzymatic methods represent a highly sustainable approach to chiral synthesis. For example, (R)-oxynitrilase can catalyze the synthesis of chiral cyanohydrins, which can then be hydrolyzed to (R)-α-hydroxy-carboxylic acids. google.com However, this method often requires the use of toxic hydrogen cyanide. google.com A safer alternative involves the use of a coupled enzyme system. For instance, an L-amino acid oxidase can convert an L-amino acid to the corresponding α-keto acid, which is then reduced in situ by a D-lactate dehydrogenase to the desired (R)-α-hydroxy acid.

Furthermore, the development of biodegradable polyesters from hydroxy acids, including 2-hydroxyhexanoic acid, highlights the potential for sustainable applications of this compound. google.com Research into copolymers derived from multiple hydroxy acids aims to create polymers with enhanced thermal stability and improved biodegradability. google.com

Biochemical Pathways and Metabolic Significance of 2r 2 Hydroxyhexanoic Acid

Occurrence and Distribution of (2R)-2-Hydroxyhexanoic Acid in Biological Systems

The presence of 2-hydroxyhexanoic acid has been noted in various biological systems, although the specific stereoisomer is not always determined. General findings indicate its existence as a metabolite in microorganisms, plants, and animals.

2-Hydroxyhexanoic acid is known to be a naturally occurring metabolite in some bacteria and fungi. ontosight.ai For instance, the general compound 2-hydroxyhexanoic acid has been reported in Streptomyces species. nih.gov The production of (R)-2-hydroxyalkanoic acids in microorganisms can occur through specific enzymatic pathways. One such pathway involves S-2-haloalkanoic acid dehalogenases, which catalyze the hydrolytic dehalogenation of (S)-2-haloalkanoic acids to produce the corresponding (R)-2-hydroxyalkanoic acids. ebi.ac.ukutoronto.caebi.ac.uk These enzymes are active on short-chain fatty acids, suggesting a potential route for the formation of this compound in microbes that possess this enzymatic machinery. ebi.ac.uk Additionally, some microorganisms are utilized in the fermentative synthesis of 2-hydroxyhexanoic acid. ontosight.ai

In the plant kingdom, 2-hydroxy acids are recognized as important metabolites involved in various primary and secondary metabolic pathways. nih.govresearchgate.net General 2-hydroxyhexanoic acid has been reported in plants such as Aloe africana and Populus tremula. nih.gov While the specific roles and biosynthetic pathways for this compound in plants are not well-elucidated, 2-hydroxy fatty acids, in general, are known constituents of certain plant lipids. gerli.comgerli.com For example, 2-hydroxylinolenic acid has been found in the seed oil of Thymus vulgaris. gerli.comgerli.com The biosynthesis of (R)-2-hydroxy fatty acids in plants can be catalyzed by fatty acid 2-hydroxylases (FAH), which are orthologs of the mammalian FA2H enzyme. encyclopedia.pub

This compound is considered an animal metabolite. nih.govebi.ac.ukebi.ac.uk Its formation is primarily linked to the activity of the enzyme fatty acid 2-hydroxylase (FA2H). nih.govuniprot.orgresearchgate.net This enzyme stereospecifically produces (R)-2-hydroxy fatty acids, which are essential components of sphingolipids, particularly in neural tissues and the epidermis. nih.govuniprot.org These 2-hydroxylated sphingolipids are crucial for the structure and function of myelin and the skin's permeability barrier. uniprot.orgresearchgate.net While FA2H acts on a range of fatty acids, the specific concentration and distribution of this compound in various animal tissues are not extensively documented.

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound primarily involves the direct hydroxylation of its fatty acid precursor, hexanoic acid, or the conversion from other precursors via stereospecific enzymes.

The principal pathway for the synthesis of (2R)-2-hydroxy fatty acids in mammals is through the action of fatty acid 2-hydroxylase (FA2H). encyclopedia.pubnih.gov This enzyme utilizes hexanoic acid as a substrate, along with molecular oxygen and an electron donor (NAD(P)H), to produce this compound. nih.govuniprot.org The resulting (R)-2-hydroxy fatty acids can then be activated to their CoA esters and incorporated into sphingolipids. encyclopedia.pub

In some microorganisms, an alternative pathway exists where (R)-2-hydroxyalkanoic acids are produced from (S)-2-haloalkanoic acids by the enzyme S-2-haloalkanoic acid dehalogenase. ebi.ac.uk This reaction proceeds with an inversion of stereochemistry at the C-2 position. ebi.ac.uk

Table 1: Enzymes Involved in the Biosynthesis of (R)-2-Hydroxyalkanoic Acids

| Enzyme Family | Substrate(s) | Product | Organism Type |

| Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acid (e.g., Hexanoic Acid), O2, NAD(P)H | (R)-2-Hydroxy Fatty Acid (e.g., this compound) | Eukaryotes (Mammals, Plants, Yeast) |

| S-2-haloalkanoic acid dehalogenase | (S)-2-Haloalkanoic Acid | (R)-2-Hydroxyalkanoic Acid | Bacteria |

Hydroxylation enzymes are key to the formation of this compound.

Fatty Acid 2-Hydroxylase (FA2H): This is the primary enzyme responsible for the stereospecific synthesis of (R)-2-hydroxy fatty acids in eukaryotes. encyclopedia.pubnih.gov It is a monooxygenase located in the endoplasmic reticulum and contains a di-metal ion center within its catalytic domain. encyclopedia.pub FA2H plays a critical role in the synthesis of 2-hydroxylated sphingolipids. researchgate.net

Bacterial Peroxygenases (CYP152 family): While some members of this family, like P450Spα, produce the (S)-enantiomer of 2-hydroxy fatty acids, others, such as P450Exα, exhibit high regioselectivity for α-hydroxylation. rsc.orgrsc.org The stereospecificity of these enzymes can vary, and their potential to produce (R)-isomers from certain substrates exists, although direct evidence for this compound production is limited.

Table 2: Research Findings on the Biosynthesis of (R)-2-Hydroxy Fatty Acids

| Enzyme/System | Organism | Substrate | Key Finding |

| Fatty Acid 2-Hydroxylase (FA2H) | Mammalian cells | Fatty Acids | Stereospecific production of (R)-2-hydroxy fatty acids for sphingolipid biosynthesis. nih.gov |

| S-2-haloalkanoic acid dehalogenase | Bacteria | (S)-2-Haloalkanoic acids | Catalyzes hydrolytic dehalogenation to form (R)-2-hydroxyalkanoic acids. ebi.ac.uk |

| P450Exα (a bacterial peroxygenase) | Bacillus sp. | Caproic acid (C6) | High regioselectivity for α-hydroxylation, though stereochemistry was not the focus of the cited study. rsc.org |

Stereospecificity in Biological Production

The biological synthesis of this compound is characterized by a high degree of stereospecificity, ensuring the formation of the (R)-enantiomer. This precision is achieved through the action of specific enzymes that recognize and process substrates in a chiral-specific manner. The primary route for the production of (R)-α-hydroxy-carboxylic acids involves the enzymatic reduction of the corresponding α-keto acid. google.com

In the case of this compound, the precursor molecule is 2-oxohexanoic acid. The stereospecific reduction of the ketone group at the C2 position is catalyzed by enzymes belonging to the D-isomer specific 2-hydroxyacid dehydrogenase (2HADH) family. nih.govresearchgate.net These enzymes, often referred to as D-lactate dehydrogenases (D-LDH) or (R)-lactate dehydrogenases (R-LDH) when acting on pyruvate (B1213749), exhibit broad substrate specificity and can reduce various 2-keto acids to their corresponding (R)-2-hydroxyacids. google.comnih.govnih.gov

The synthesis is a reversible reaction, but the equilibrium can favor the formation of the hydroxy acid depending on the specific enzyme and the cellular concentrations of the oxidized and reduced forms of the cofactor, typically NAD(P)H. ontosight.aibioone.org For instance, studies have focused on R-LDH from Leuconostoc mesenteroides and Staphylococcus epidermidis for the synthesis of (R)-α-hydroxy-carboxylic acids. google.com The stereoselectivity of these enzymes ensures that the resulting product has the (R)-absolute configuration with high enantiomeric purity. google.com

Table 1: Key Enzymes in the Stereospecific Production of (R)-α-Hydroxy Acids

| Enzyme Family | Substrate | Product | Cofactor | Significance |

| D-2-Hydroxyacid Dehydrogenases (2HADHs) | 2-Keto acids (e.g., 2-oxohexanoic acid) | (R)-2-Hydroxyacids (e.g., this compound) | NAD(P)H | Catalyze the stereospecific reduction essential for producing the (R)-enantiomer. nih.govontosight.ai |

| (R)-Lactate Dehydrogenases (R-LDH) | α-Keto-carboxylic acids | (R)-α-Hydroxy-carboxylic acids | NADH | A subset of 2HADHs with proven utility in synthesizing (R)-isomers from various keto acids. google.com |

| (R)-Oxynitrilase | Aldehydes + Hydrogen Cyanide | (R)-Cyanohydrins | N/A | An alternative route where the resulting cyanohydrin is hydrolyzed to the (R)-α-hydroxy-carboxylic acid. google.com |

Degradative Pathways Involving this compound

The breakdown of this compound is an integral part of fatty acid metabolism, proceeding through specific catabolic routes designed for α-hydroxy acids.

Catabolic Routes of Alpha-Hydroxy Acids

Alpha-hydroxy acids (2HA) are generally catabolized through oxidation. bioone.org The initial and pivotal step in the degradation of a 2-hydroxy acid is its conversion to the corresponding α-keto acid (2KA). bioone.org This reaction involves the oxidation of the hydroxyl group at the alpha-carbon (C2) position. bioone.org

This process is a key feature of the catabolism of various hydroxy fatty acids and is essential for their entry into major metabolic pathways. bioone.org For straight-chain alpha-hydroxy acids like 2-hydroxyhexanoic acid, this oxidation yields the corresponding 2-oxo-acid, which can then be further metabolized. This initial oxidation is a prerequisite for subsequent steps that lead to energy production or conversion into other metabolic intermediates. cymitquimica.com In some contexts, particularly for branched-chain fatty acids, a process known as alpha-oxidation occurs, which involves the removal of a single carbon from the carboxyl end. wikipedia.orgmicrobenotes.com While this compound is not a typical substrate for the entire alpha-oxidation pathway as defined for phytanic acid, the initial enzymatic oxidation at the alpha-carbon is a shared principle. bioone.orgwikipedia.org

Enzymatic Systems for this compound Breakdown

The enzymatic machinery responsible for the breakdown of this compound primarily involves D-isomer specific 2-hydroxyacid dehydrogenases (2HADHs). nih.govontosight.aiebi.ac.uk These enzymes catalyze the reversible oxidation of (R)-2-hydroxyacids to their corresponding 2-ketoacids, utilizing NAD(P)+ as an electron acceptor. ontosight.ai

The 2HADH family is a diverse group of oxidoreductases with varied metabolic roles and substrate specificities. nih.govresearchgate.net An enzyme within this family would specifically catalyze the oxidation of this compound to 2-oxohexanoic acid. This reaction is crucial as it prepares the carbon skeleton for entry into central fatty acid metabolism. ontosight.aibioone.org The activity of these dehydrogenases is vital for regulating the balance of metabolic intermediates and for maintaining cellular redox homeostasis by converting NAD(P)+ to NAD(P)H. ontosight.ai

Table 2: Enzymatic Systems in the Catabolism of this compound

| Enzyme/System | Reaction Catalyzed | Substrate | Product | Cofactor | Location |

| (R)-2-Hydroxyacid Dehydrogenase | Oxidation | This compound | 2-Oxohexanoic acid | NAD(P)+ | Cytosol/Mitochondria |

| Alpha-Oxidation Pathway | Oxidative Decarboxylation | Primarily branched-chain fatty acids | Fatty acid shortened by one carbon, CO2 | O2, Fe2+, TPP | Peroxisomes wikipedia.orgbyjus.com |

Role of this compound in Intermediary Metabolism

This compound serves as a metabolic intermediate that can be channeled into central energy-producing pathways following its initial conversion. The key to its role in intermediary metabolism lies in the fate of its catabolic product, 2-oxohexanoic acid.

Once this compound is oxidized to 2-oxohexanoic acid by a specific (R)-2-hydroxyacid dehydrogenase, the resulting α-keto acid can be further metabolized. ontosight.aibioone.org A likely subsequent step is the oxidative decarboxylation of 2-oxohexanoic acid to form pentanoyl-CoA, catalyzed by a keto-acid dehydrogenase complex. This reaction would be analogous to the conversion of pyruvate to acetyl-CoA.

Pentanoyl-CoA, an odd-chain acyl-CoA, can then enter the mitochondrial beta-oxidation pathway. Beta-oxidation of pentanoyl-CoA would proceed through two cycles. The first cycle would yield acetyl-CoA and propionyl-CoA. The acetyl-CoA can directly enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP. nih.gov Propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate, thereby also contributing to energy production.

Therefore, this compound functions as a potential energy source by being converted into intermediates that are readily utilized by the core metabolic machinery of the cell. hmdb.ca Its metabolism connects fatty acid oxidation with the central citric acid cycle.

Enzymatic Transformations Involving 2r 2 Hydroxyhexanoic Acid

Enzymes Catalyzing the Formation of (2R)-2-Hydroxyhexanoic Acid

The formation of this compound can be achieved through the stereoselective reduction of its corresponding α-keto acid, 2-oxohexanoic acid, or through the hydroxylation of hexanoic acid.

Alpha-hydroxylases are enzymes that catalyze the introduction of a hydroxyl group at the α-carbon of a carboxylic acid. Cytochrome P450 enzymes, particularly from the CYP152 family, are known to perform this function. For instance, P450SPα (CYP152B1) from Sphingomonas paucimobilis exhibits high α-regioselectivity in the hydroxylation of fatty acids. nagoya-u.ac.jp The crystal structure of P450SPα with a bound fatty acid reveals a conformation that positions the α-carbon in close proximity to the heme iron, facilitating selective hydroxylation. nagoya-u.ac.jp While this enzyme has been shown to act on a range of fatty acids, its specific activity on hexanoic acid to produce 2-hydroxyhexanoic acid would depend on the substrate binding affinity within the active site. nagoya-u.ac.jpresearchgate.net

Another related enzyme, P450BSβ (CYP152A1), typically hydroxylates fatty acids at the β-position. However, its substrate specificity can be modulated by the presence of "decoy molecules," which are short-chain carboxylic acids that enable the enzyme to oxidize non-natural substrates. nagoya-u.ac.jp This suggests that the enzymatic environment can be manipulated to influence the regioselectivity of hydroxylation.

The stereoselective synthesis of this compound is often achieved through the reduction of 2-oxohexanoic acid catalyzed by dehydrogenases. (R)-selective α-hydroxy acid dehydrogenases, such as those from the lactate (B86563) dehydrogenase (LDH) family, are key to this process. For example, R-LDH from Leuconostoc mesenteroides and Staphylococcus epidermidis have been investigated for the production of (R)-α-hydroxy acids. google.com These enzymes utilize a cofactor, typically NADH, to reduce the keto group to a hydroxyl group with high enantiomeric purity. google.com

A coupled enzyme system has been described for the production of α-hydroxy-carboxylic acids, including this compound. google.comgoogle.com This system can involve the oxidation of a corresponding α-amino acid by an amino acid deaminase to produce the α-keto acid, which is then reduced by a D-lactate dehydrogenase (D-LDH) to yield the (R)-α-hydroxy acid. google.comgoogle.com The choice of dehydrogenase is critical for achieving the desired (R)-stereochemistry.

A study on the deracemization of 2-hydroxy acids employed a three-enzyme system, including a flavin-mononucleotide-dependent (S)-2-hydroxy acid dehydrogenase and an NADH-dependent ketoreductase from Leuconostoc mesenteroides, to produce optically pure products. mdpi.com This highlights the potential of multi-enzyme cascades in controlling the stereochemistry of the final product.

| Enzyme/System | Substrate | Product | Stereoselectivity | Reference |

| D-Lactate Dehydrogenase | 2-Oxohexanoic acid | This compound | (R)-selective | google.com |

| Coupled Enzyme System (Amino acid deaminase and D-LDH) | α-Amino-hexanoic acid | This compound | (R)-selective | google.com |

| Ketoreductase (Leuconostoc mesenteroides) | 2-Oxo-acids | (R)-2-Hydroxy acids | (R)-selective | mdpi.com |

| Cytochrome P450 Peroxygenase (Engineered) | Hexanoic acid | (R)-2-Hydroxyhexanoic acid | Enantioselective | nih.gov |

Enzymes Utilizing this compound as a Substrate

Once formed, this compound can be a substrate for various enzymes that catalyze its conversion into other metabolic intermediates.

Dehydrogenases can catalyze the oxidation of this compound back to 2-oxohexanoic acid. These enzymes are often FMN-dependent or NAD(P)+-dependent. ebi.ac.ukebi.ac.uk For instance, D-2-hydroxyglutarate dehydrogenase is a mitochondrial, FAD-dependent enzyme that can oxidize a variety of D-2-hydroxy acids. nih.gov While its primary substrate is D-2-hydroxyglutarate, it can also act on other D-2-hydroxy acids, suggesting a potential activity towards this compound. nih.gov

Long-chain α-hydroxy acid oxidase from rat kidney, a member of the FMN-dependent α-hydroxy acid-oxidizing enzymes, is another example of a dehydrogenase that acts on α-hydroxy acids. ebi.ac.uk The substrate specificity of these enzymes can vary, with some showing a preference for shorter or longer alkyl chains.

| Enzyme Family | Cofactor | Typical Reaction | Reference |

| FMN-dependent α-hydroxy acid dehydrogenases | FMN | Oxidation of α-hydroxy acids to α-keto acids | ebi.ac.ukebi.ac.uk |

| D-2-hydroxyglutarate dehydrogenase | FAD | Oxidation of D-2-hydroxy acids | nih.gov |

| Lactate Dehydrogenase (in reverse) | NAD+ | Oxidation of lactate to pyruvate (B1213749) | pearson.com |

Ligases are enzymes that catalyze the joining of two molecules, often utilizing energy from ATP hydrolysis. pearson.comnih.gov Acyl-CoA synthetases, a type of ligase, activate fatty acids by converting them into their corresponding acyl-CoA thioesters. enzyme-database.org Medium-chain acyl-CoA synthetase acts on fatty acids from C4 to C11 and their corresponding 3-hydroxy and unsaturated derivatives. enzyme-database.org It is plausible that a similar ligase could act on this compound to form (2R)-2-hydroxyhexanoyl-CoA, preparing it for further metabolic reactions.

Transferases are enzymes that move functional groups from one molecule to another. pearson.com While specific transferases acting directly on this compound are not extensively documented, it is conceivable that enzymes like acyl-CoA transferases could be involved in its metabolism.

Isomerases are a class of enzymes that catalyze structural rearrangements within a molecule. pearson.compnas.org Racemases and epimerases, which fall under the isomerase class (EC 5.1), are responsible for altering the stereochemistry at a chiral center. pnas.orgebi.ac.uk

The lactate racemase (LarA) superfamily includes enzymes that can racemize or epimerize a wide range of 2-hydroxy acids. nih.gov Some members of this superfamily have been shown to act on substrates with hydrophobic side chains, including 2-hydroxycaproate (B1259514) (2-hydroxyhexanoate). nih.gov This indicates the existence of enzymes that could catalyze the interconversion of this compound and its (2S)-enantiomer. Acetoin racemase is another example of a racemase acting on a hydroxy acid derivative. wikipedia.org

The action of these racemases is significant as it can provide a pool of both enantiomers for different metabolic pathways or for the complete catabolism of the compound.

Mechanistic Studies of Enzymatic Reactions with this compound

Understanding the mechanism by which enzymes catalyze reactions involving this compound is fundamental for optimizing existing biocatalytic processes and designing new ones. These studies focus on the enzyme's active site, the catalytic process, and the energetic factors that govern the reaction.

The enzymatic production of this compound is most commonly achieved through the stereoselective reduction of its corresponding α-keto acid, 2-oxohexanoic acid. This reaction is typically catalyzed by dehydrogenases, specifically D-lactate dehydrogenases (D-LDH) or other (R)-specific hydroxy acid dehydrogenases. google.comnih.gov

The catalytic mechanism of these dehydrogenases is well-understood and involves a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which serves as the hydride donor. nih.gov The general mechanism proceeds as follows:

Binding: The enzyme's active site first binds the NADH cofactor, followed by the substrate, 2-oxohexanoic acid. The active site possesses specific amino acid residues that orient the substrate for a stereospecific reaction. wou.edu For instance, conserved arginine residues are often found to stabilize the carboxylate group of the keto acid, ensuring the correct positioning for hydride attack.

Hydride Transfer: A hydride ion (H⁻) is transferred from the C4 position of the NADH nicotinamide ring to the si-face of the carbonyl carbon (C2) of 2-oxohexanoic acid. This facial selectivity is what determines the (R)-stereochemistry of the resulting hydroxyl group.

Protonation: A nearby acidic amino acid residue in the active site (such as a histidine or aspartate) donates a proton to the carbonyl oxygen, forming the hydroxyl group.

Product Release: The product, this compound, has a lower affinity for the active site than the substrate and is released, followed by the release of the oxidized cofactor (NAD⁺). The enzyme is then ready for another catalytic cycle.

Researchers use several techniques to analyze the active site and confirm these mechanisms. X-ray crystallography of the enzyme co-crystallized with a substrate or inhibitor can reveal the precise three-dimensional arrangement of amino acids in the active site. nih.gov Site-directed mutagenesis, where specific amino acid residues in the active site are replaced, helps to identify their exact roles in binding and catalysis. nih.gov For example, mutating a key cysteine residue in some racemases completely abolishes their catalytic activity, demonstrating its critical role. nih.gov

Studies on lactate dehydrogenases have shown they possess broad substrate specificity while maintaining high enantioselectivity. harvard.edu While specific data for this compound is not always published in isolation, extensive kinetic analyses have been performed on various dehydrogenases with a range of α-keto acids. For example, L-lactate dehydrogenase (which produces the (S)-enantiomer) has been studied with substrates of varying chain lengths, demonstrating how structure affects kinetic parameters. harvard.edu This provides a model for understanding the kinetics of (R)-specific enzymes.

Table 1: Representative Kinetic Parameters for L-Lactate Dehydrogenase with Various α-Keto Acid Substrates (Note: Data illustrates kinetic principles for this class of enzyme, leading to the (S)-enantiomer. Similar analyses apply to (R)-specific enzymes.)

| Substrate (α-Keto Acid) | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹·mM⁻¹) |

| 2-Oxobutanoic acid | 1.1 | 250 | 227 |

| 2-Oxopentanoic acid | 0.4 | 250 | 625 |

| 2-Oxo-3-phenylpropanoic acid | 0.2 | 160 | 800 |

| Data derived from studies on L-lactate dehydrogenase, which produces the corresponding (S)-2-hydroxy acids. harvard.edu |

From a thermodynamic perspective, the reduction of an α-keto acid to an α-hydroxy acid using NADH is generally a favorable reaction under standard biochemical conditions. beilstein-institut.de The equilibrium of the reaction is influenced by the concentrations of reactants and products, as well as by pH, which can affect the protonation state of the carboxylic acid groups. beilstein-institut.de In practical applications, the reaction is often coupled with a cofactor regeneration system, which continuously converts NAD⁺ back to NADH. This not only makes the process more economical but also shifts the equilibrium towards the product, driving the reaction to completion. nih.gov

Enzyme Engineering and Biocatalyst Development for this compound Production and Transformation

The development of robust and efficient biocatalysts is a primary goal for the industrial production of this compound. Enzyme engineering and process optimization are key strategies to achieve this. researchgate.net

One major approach is the use of coupled enzyme systems . A highly efficient method for producing (R)- or (S)-α-hydroxy acids involves a two-enzyme cascade starting from inexpensive L-amino acids. google.com In this system:

An L-amino acid deaminase or oxidase first converts the corresponding L-amino acid (e.g., L-norleucine) into the intermediate α-keto acid (2-oxohexanoic acid). google.comacs.org

A stereoselective dehydrogenase, such as a D-lactate dehydrogenase (D-LDH), then reduces the α-keto acid to the final product, this compound. google.comgoogle.com

This system is often implemented using whole-cell biocatalysts . nih.gov Genetically engineered microorganisms, such as E. coli, are modified to overexpress both the deaminase and the dehydrogenase enzymes. google.com The host cell provides the enzymes and the necessary environment for the reaction, including an intrinsic system for cofactor regeneration (e.g., using glucose and glucose dehydrogenase to recycle NADH), which is crucial for cost-effectiveness. nih.gov

Enzyme engineering techniques like directed evolution and site-directed mutagenesis are employed to improve the properties of these enzymes. researchgate.net The goals of engineering can include:

Enhanced Activity and Stability: Modifying the enzyme to increase its turnover rate (k_cat) or its stability at higher temperatures or in the presence of organic solvents.

Altered Substrate Specificity: Engineering the active site to accept a wider range of substrates or to have higher affinity for 2-oxohexanoic acid.

Improved Stereoselectivity: Further refining the enzyme's structure to ensure the production of this compound with very high enantiomeric excess (>99% ee). nih.gov

Table 2: Strategies in Biocatalyst Development for α-Hydroxy Acid Production

| Strategy | Description | Key Enzymes | Advantages |

| Coupled Enzyme Cascade | Sequential reactions in one pot starting from an inexpensive precursor. | L-Amino Acid Deaminase, D-Lactate Dehydrogenase (D-LDH) | Uses cheap starting materials (L-amino acids), drives reaction equilibrium forward. google.com |

| Whole-Cell Biocatalysis | Use of engineered microorganisms containing all necessary enzymes and cofactor regeneration systems. | Dehydrogenases, Transaminases, Cofactor regenerating enzymes (e.g., Glucose Dehydrogenase) | Simplifies purification, provides cofactor regeneration, protects enzymes. nih.gov |

| Oxidative Cascade | Conversion of fatty acids (e.g., hexanoic acid) via α-hydroxylation followed by oxidation. | P450 Monooxygenase, α-Hydroxyacid Oxidase | Utilizes bio-based fatty acids as substrates. acs.org |

| Enzyme Immobilization | Attaching enzymes to a solid support. | Any relevant enzyme (e.g., LDH) | Facilitates enzyme recovery and reuse, increases operational stability. researchgate.net |

These advanced biocatalytic strategies enable the sustainable and efficient production of this compound, a valuable chiral building block for various applications.

Analytical Research Techniques for 2r 2 Hydroxyhexanoic Acid

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for the separation of enantiomers. For (2R)-2-hydroxyhexanoic acid, chiral chromatography is essential to resolve it from its corresponding (S)-enantiomer. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. However, for non-volatile molecules like 2-hydroxyhexanoic acid, derivatization is a mandatory prerequisite to increase volatility and thermal stability. colostate.edulibretexts.org The hydroxyl and carboxylic acid functional groups are typically converted to less polar esters or silyl (B83357) ethers. colostate.edulibretexts.orgnist.gov

The separation of the resulting diastereomeric derivatives is then performed on a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with trifluoroacetyl derivatized cyclodextrins, are commonly employed for this purpose. gcms.cz The choice of derivatizing agent can influence the elution order of the enantiomers, a phenomenon known as enantioreversal. For instance, derivatization with different acetylating reagents can reverse the elution order of D and L amino acid enantiomers. This can be strategically used to analyze trace amounts of one enantiomer in the presence of a large excess of the other.

Table 1: Illustrative Chiral GC Method Parameters for α-Hydroxy Acid Analysis

| Parameter | Description |

|---|---|

| Column | Chiral capillary column (e.g., Astec CHIRALDEX® G-TA) |

| Derivatization | Two-step: 1. Esterification (e.g., with methanolic HCl) to convert the carboxylic acid. 2. Acylation (e.g., with trifluoroacetic anhydride) to block the hydroxyl group. |

| Oven Program | Temperature gradient optimized to resolve the diastereomers (e.g., 40°C hold, then ramp at 2°C/min to 200°C). gcms.cz |

| Carrier Gas | Hydrogen or Helium. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Note: This table provides a general example; specific conditions must be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for enantiomeric separation, often without the need for derivatization. acs.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the (2R) and (2S) enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely successful for resolving a broad range of chiral compounds, including acidic molecules. nih.govchromatographyonline.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The mobile phase composition is critical for achieving optimal separation. For acidic compounds like 2-hydroxyhexanoic acid, an acidic additive such as trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxyl group, leading to better peak shape and retention. chromatographyonline.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile with buffer) modes can be employed. chromatographyonline.comresearchgate.net

Table 2: Common Chiral HPLC Columns and Mobile Phases for Acidic Compounds

| Chiral Stationary Phase (CSP) | Typical Mobile Phase System (Normal Phase) | Typical Mobile Phase System (Reversed Phase) |

|---|---|---|

| Chiralpak® AD, Chiralcel® OD-H | n-Hexane / 2-Propanol + Trifluoroacetic Acid (TFA) chromatographyonline.com | Acetonitrile / Aqueous Buffer (e.g., phosphate) chromatographyonline.com |

| (S,S)-Whelk-O1 | Hexane / Isopropanol + Acetic Acid chromatographyonline.comresearchgate.net | Methanol (B129727) / Aqueous Buffer chromatographyonline.comresearchgate.net |

| Chiralpak® CBH | Not typically used in normal phase. | Aqueous Ammonium Acetate (B1210297) Buffer / Methanol researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. selvita.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. selvita.comacs.orgresearchgate.net

For the separation of polar molecules like this compound, a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2. chromatographyonline.com The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. researchgate.netnih.gov The optimization of parameters such as the choice of CSP, co-solvent type and percentage, and the use of acidic or basic additives is crucial for achieving baseline resolution of the enantiomers. nih.govresearchgate.net SFC methods can achieve enantioseparations in under 13 minutes. acs.org

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Standard ¹H and ¹³C NMR spectra can confirm the connectivity of the atoms in the 2-hydroxyhexanoic acid molecule. nih.govebi.ac.uk

However, in a standard achiral solvent, the NMR spectra of the (2R) and (2S) enantiomers are identical. To distinguish between them, a chiral environment must be created within the NMR tube. wikipedia.org This can be accomplished in two main ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form diastereomers. nih.govjeol.com These diastereomers have different physical properties and, consequently, will exhibit distinct signals (different chemical shifts) in the NMR spectrum, allowing for their quantification. wikipedia.orgnih.govjeol.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. nih.govrsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. unipi.it This association leads to small but measurable differences in the chemical shifts (ΔΔδ) for specific protons of the two enantiomers, enabling the determination of enantiomeric excess. nih.govrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxyhexanoate

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | 4.02 | Triplet |

| H-3 | 1.62, 1.70 | Multiplet | |

| H-4 | 1.31 | Multiplet | |

| H-5 | 1.31 | Multiplet | |

| H-6 | 0.88 | Triplet | |

| ¹³C | C-1 (COOH) | ~180-184 | Singlet |

| C-2 (CH-OH) | 75.14 | Singlet | |

| C-3 (CH₂) | 36.32 | Singlet | |

| C-4 (CH₂) | 24.54 | Singlet | |

| C-5 (CH₂) | 29.33 | Singlet |

Source: Data adapted from PubChem CID 99824 for 2-hydroxyhexanoate in water. nih.gov Actual values can vary with solvent and pH.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For 2-hydroxyhexanoic acid (molecular weight: 132.16 g/mol ), electrospray ionization (ESI) is a common technique, which typically shows the deprotonated molecule [M-H]⁻ at m/z 131 in negative ion mode. nih.govbac-lac.gc.canih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The collision-induced dissociation (CID) of the deprotonated 2-hydroxyhexanoic acid ion typically results in a characteristic loss of H₂CO₂ (46 Da), corresponding to the loss of formic acid, yielding a prominent fragment ion. bac-lac.gc.ca Other minor fragmentation pathways, such as the loss of water (H₂O), may also be observed. bac-lac.gc.ca This fragmentation pattern helps to confirm the presence of the α-hydroxy acid functionality and distinguish it from other isomers. bac-lac.gc.ca When coupled with a chiral chromatographic technique (GC-MS, LC-MS, or SFC-MS), MS serves as a powerful detector for the quantification and identification of the separated enantiomers. nih.govresearchgate.net

Table 4: Key Mass Spectrometry Data for 2-Hydroxyhexanoic Acid

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₂O₃ nih.govnih.gov |

| Molecular Weight | 132.16 g/mol nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Parent Ion (m/z) | 131.0 [M-H]⁻ nih.gov |

| Major MS/MS Fragment (m/z) | 85.2 [M-H-H₂CO₂]⁻ nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxyhexanoic acid |

| Acetic acid |

| Acetonitrile |

| Carbon dioxide |

| Ethanol |

| Formic acid |

| Helium |

| Hexane |

| Hydrogen |

| Isopropanol |

| Methanol |

| Trifluoroacetic acid |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods are essential for distinguishing between enantiomers and providing information about the three-dimensional structure of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.org For this compound, the analysis focuses on the chromophore present, which is the carboxyl group (-COOH). The electronic transitions within this group, particularly the n→π* transition, give rise to a phenomenon known as the Cotton effect—a characteristic change in optical rotation in the vicinity of an absorption band. kud.ac.inlibretexts.org Studies on structurally similar α-hydroxy acids show a distinct Cotton effect around 210-215 nm. chempap.org For the (2R)-enantiomer, a specific sign (positive or negative) of the Cotton effect is expected, which would be the mirror image of that for its (2S)-counterpart.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique provides more direct information about the stereochemistry around the chromophore compared to ORD. The carboxyl group's n→π* transition in α-hydroxy acids is known to produce a distinct CD signal. researchgate.net Research on analogous short-chain chiral hydroxy acids, such as 2-hydroxybutanoic acid, demonstrates that the sign and magnitude of the CD band are directly related to the absolute configuration at the chiral center. researchgate.netresearchgate.net For this compound, a CD spectrum with a peak maximum around 210-220 nm is anticipated. The sign of this peak is crucial for confirming its absolute stereochemistry. researchgate.net

| Related Compound | Chiroptical Technique | Observed Phenomenon | Approximate Wavelength (nm) | Reference |

|---|---|---|---|---|

| Generic α-Amino Acids (L-config) | ORD/CD | Positive Cotton Effect | ~215 | kud.ac.in |

| Aldobiuronic Acids | ORD | Positive Cotton Effect | 215 - 217 | chempap.org |

| Malic Acid | CD | Dominant CD Band Maximum | 213 | researchgate.netresearchgate.net |

| 2-Hydroxybutanoic Acid | CD | Dominant CD Band | ~210 | researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolomics Research

As an endogenous metabolite, quantifying this compound in complex biological samples requires highly sensitive and selective methods. ebi.ac.ukmedchemexpress.com Mass spectrometry-based techniques are the primary tools for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying non-volatile, polar metabolites like this compound in matrices such as plasma, serum, or urine. mdpi.comresearchgate.net The technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.

A typical workflow involves initial sample clean-up via protein precipitation using a cold organic solvent like methanol, followed by chromatographic separation. nih.govnih.gov Due to the polarity of hydroxy acids, reversed-phase chromatography can be challenging. Therefore, derivatization to increase hydrophobicity or the use of alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) may be employed. mdpi.com For enantiomeric separation, a chiral stationary phase (CSP), such as a Chiralpak column, is necessary. nih.govvt.edu

Detection is typically achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is highly sensitive for carboxylic acids. Quantification is performed using selected reaction monitoring (SRM), which involves monitoring a specific precursor-to-product ion transition, providing excellent selectivity and minimizing matrix interference. nih.gov

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Sample Preparation | Protein precipitation (e.g., with methanol) | Remove proteins that interfere with analysis. | nih.govnih.gov |

| LC Column | Chiral Stationary Phase (e.g., Chiralpak AD-RH) | Separate (2R) and (2S) enantiomers. | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid | Elute the analyte from the LC column. | unimi.it |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Generate deprotonated molecular ions [M-H]⁻. | nih.gov |

| MS/MS Transition (SRM) | Precursor Ion [M-H]⁻ → Product Ion (e.g., loss of H₂O or CO₂) | Provides high selectivity and sensitivity for quantification. | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for metabolomics, offering high chromatographic resolution. However, due to the low volatility of this compound, derivatization is a mandatory step prior to analysis. restek.comnih.gov

The most common derivatization method is silylation, which converts the polar carboxyl and hydroxyl groups into nonpolar and thermally stable trimethylsilyl (B98337) (TMS) esters and ethers, respectively. restek.comlipidmaps.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are used for this purpose. lipidmaps.org The reaction is typically performed by heating the dried sample extract with the reagent. restek.com

The resulting di-TMS derivative of 2-hydroxyhexanoic acid is volatile and exhibits good chromatographic behavior on standard nonpolar GC columns (e.g., HP-5MS). lipidmaps.org Electron impact (EI) ionization at 70 eV generates a reproducible fragmentation pattern. The mass spectrum will show a molecular ion and characteristic fragment ions that can be used for identification and quantification. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS | Creates volatile TMS-ether and TMS-ester. | restek.com |

| Reaction Conditions | 60-80°C for 30-60 min | Ensures complete derivatization of -OH and -COOH groups. | restek.comlipidmaps.org |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Separates the derivatized analyte from other components. | unina.it |

| Oven Program | Initial 70-80°C, ramp to ~280-290°C | Achieves chromatographic separation. | lipidmaps.orgunina.it |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates reproducible fragmentation for identification. | nih.gov |

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is crucial for accurate and reproducible analysis of this compound, as it serves to isolate the analyte from interfering matrix components and convert it into a form suitable for analysis. nih.gov

Sample Preparation: For biological fluids, the initial step often involves removing large molecules, primarily proteins. This can be achieved through:

Protein Precipitation: A simple and common method where a cold organic solvent (e.g., methanol, isopropanol, or acetonitrile) is added to the sample to denature and precipitate proteins. nih.govunimi.it

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For organic acids, acidification of the sample followed by extraction with a solvent like ethyl acetate is common. nih.govnih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate analytes from a liquid sample. Different phases (e.g., ion-exchange, reversed-phase) can be used for selective extraction and clean-up of organic acids. nih.gov

Derivatization Strategies: Derivatization is a chemical modification of the analyte to enhance its analytical properties. The choice of reagent depends on the analytical technique.

For GC-MS: The goal is to increase volatility and thermal stability. Silylation is the most prevalent method for compounds with active hydrogens, such as this compound. gcms.cz

For LC-MS: Derivatization is often employed to improve chromatographic retention on reversed-phase columns and/or enhance ionization efficiency. Reagents that target the carboxylic acid group, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), are used to add a nonpolar, easily ionizable tag. mdpi.comunimi.it

| Analytical Technique | Reagent | Abbreviation | Derivative Formed | Target Group(s) | Reference |

|---|---|---|---|---|---|

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/ester | -OH, -COOH | restek.com |

| GC-MS | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether/ester | -OH, -COOH | nih.gov |

| GC-MS | Methyl Iodide | CH₃I | Methyl ether/ester | -OH, -COOH | nih.gov |

| LC-MS/MS | 3-Nitrophenylhydrazine | 3-NPH | 3-Nitrophenylhydrazide | -COOH | unimi.it |

| LC-MS/MS | 2-Dimethylaminoethylamine | DMED | Amide derivative | -COOH | mdpi.comresearchgate.net |

Derivatives and Analogues of 2r 2 Hydroxyhexanoic Acid in Research Applications

Synthesis and Stereochemistry of Lactone Derivatives

Lactones, which are cyclic esters, are significant targets in organic synthesis due to their presence in numerous natural products and their utility as monomers for polymerization. mdpi.com The synthesis of lactones from (2R)-2-hydroxyhexanoic acid is not a direct intramolecular cyclization, as this would result in a highly strained three-membered (α-lactone) ring. Instead, the synthesis requires prior modification of the carbon backbone to introduce a hydroxyl group at a position suitable for forming a thermodynamically stable five-membered (γ-lactone) or six-membered (δ-lactone) ring.

The synthesis would therefore begin with this compound as a chiral precursor, where the existing stereocenter at C-2 is used to direct the stereochemistry of subsequent reactions. For instance, the carbon chain could be elongated and functionalized to install a hydroxyl group at the C-5 position. The resulting δ-hydroxy acid could then undergo lactonization. A key challenge in this process is maintaining the stereochemical integrity established by the starting material.

Several general methods are employed for lactonization, each with its own stereochemical implications. For example, a related chiral precursor, (2R)-2-methyl-5-hexenoic acid, can be converted into a δ-lactone through a stereocontrolled iodolactonization reaction, followed by deiodination. tandfonline.com In this sequence, the stereocenter at C-2 influences the diastereoselectivity of the ring closure. Biocatalytic methods, utilizing enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or hydrolases, offer another powerful route for producing optically pure lactones. mdpi.comnih.gov These enzymatic approaches are prized for their high stereo- and regioselectivity under mild reaction conditions. nih.gov

| Method | Description | Stereochemical Control | Key Intermediates |

| Iodolactonization | An unsaturated carboxylic acid is treated with iodine and a base. The reaction proceeds through an iodonium (B1229267) ion intermediate, which is attacked intramolecularly by the carboxylate, leading to an iodo-lactone. tandfonline.com | The stereochemistry of the starting material can direct the formation of specific diastereomers. The reaction is often kinetically controlled. tandfonline.com | Unsaturated hydroxy acid, Halonium intermediate |

| Baeyer-Villiger Oxidation | A cyclic ketone is oxidized by a peroxyacid or hydrogen peroxide to form a lactone. This method would require converting a derivative of this compound into a cyclic ketone. mdpi.comnih.gov | This is a highly stereospecific reaction where the migrating group retains its configuration. Enzymes (BVMOs) can provide high enantioselectivity. nih.gov | Cyclic ketone, Criegee intermediate |

| Dehydrogenative Lactonization | A diol is oxidized to form a lactone, often using a metal catalyst. This would involve reducing the carboxylic acid of the precursor to a primary alcohol. organic-chemistry.org | The choice of catalyst and reaction conditions can influence the selectivity of the reaction. | Diol |

| Reductive Cyclization | A ketoester is reduced, and the resulting hydroxy ester spontaneously cyclizes to the corresponding lactone. nih.gov | The stereoselectivity is determined by the reducing agent used. Chiral reducing agents or biocatalysts (e.g., alcohol dehydrogenases) can yield enantiomerically pure products. nih.gov | Ketoester, Hydroxy ester |

Amide and Ester Derivatives for Research Probes

Amide and ester derivatives of this compound are synthesized to create molecular probes for studying biological systems. These modifications can alter the parent molecule's physicochemical properties, such as lipophilicity, cell permeability, and binding affinity to specific biological targets like enzymes or receptors. While specific research probes derived directly from this compound are not extensively documented, the principles of their design can be inferred from studies on analogous compounds.

For instance, aryloxyalkanoic acid hydroxyamides have been synthesized and identified as potent inhibitors of histone deacetylase (HDAC), an important enzyme class in epigenetic regulation. nih.gov By applying this principle, one could synthesize an amide derivative of this compound where the carboxyl group is converted to a hydroxamic acid or another functional amide. The chirality at the C-2 position could provide specific interactions within the enzyme's active site, potentially leading to a selective inhibitor. Such a molecule could then be used as a research probe to investigate the function and cellular roles of specific HDAC isoforms.

Similarly, esterification of the carboxyl group can be used to create probes. For example, attaching a fluorescent tag via an ester linkage would allow for the visualization of the molecule's uptake and distribution within cells. Alternatively, the hydroxyl group at C-2 could be esterified to create prodrug-like molecules that release the active hydroxy acid upon hydrolysis by intracellular esterases. These derivatives are valuable tools for structure-activity relationship (SAR) studies, helping to elucidate the molecular requirements for biological activity. wikipedia.orgmanagingip.com

Development of Chiral Building Blocks and Intermediates

The intrinsic chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. wiley-vch.dewiley.com In multi-step syntheses, starting with an enantiomerically pure material like this compound allows chemists to introduce a defined stereocenter early in the process, which can then guide the stereochemical outcome of subsequent reactions. This approach is often more efficient than creating a racemic mixture and separating the enantiomers at a later stage.

The utility of such chiral scaffolds is demonstrated in the synthesis of complex molecules where precise stereocontrol is essential. For instance, a synthetic strategy for (2R, 5R)-2-amino-5-hydroxyhexanoic acid utilizes L-proline as a temporary chiral tether to direct the stereochemistry of a cycloaddition reaction. mdpi.com Similarly, this compound can serve as the foundation for synthesizing other chiral molecules. The hydroxyl and carboxyl groups offer two distinct points for chemical modification, allowing for the construction of more elaborate structures while retaining the original R-configuration at C-2.

A representative synthetic pathway starting from a related chiral α,β-unsaturated precursor shows how a stereocenter at the C-2 position is established and preserved through several chemical transformations to ultimately yield a chiral lactone. tandfonline.com This process highlights the importance of the initial chiral center in dictating the stereochemistry of the final product.

| Step | Reaction | Reagent(s) | Purpose | Stereochemical Outcome |

| 1 | Asymmetric Conjugate Addition | Allyltrimethylsilane, TiCl₄ | Adds an allyl group to the β-carbon and establishes the (R) stereocenter at the α-carbon (C-2). tandfonline.com | High diastereomeric excess (88%) for the desired (2R) configuration. tandfonline.com |

| 2 | Hydrolysis | LiOH, H₂O/THF | Removes the chiral auxiliary to yield the free carboxylic acid, (2R)-2-methyl-5-hexenoic acid. tandfonline.com | The stereocenter at C-2 is preserved. |

| 3 | Iodolactonization | I₂, NaHCO₃ | Induces intramolecular cyclization via an iodonium intermediate to form a six-membered δ-lactone ring. tandfonline.com | The reaction proceeds with moderate diastereoselectivity, influenced by the existing C-2 stereocenter, yielding a mixture of cis and trans isomers. tandfonline.com |

| 4 | Deiodination | Bu₃SnH, AIBN | Removes the iodine atom to give the final saturated lactone product. tandfonline.com | The stereocenters established in the previous steps are retained. |

Structural Modifications for Exploring Biological Activities (excluding clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure relates to its biological function. wikipedia.orgyoutube.com this compound, as an endogenous metabolite ebi.ac.uk, provides a compelling scaffold for such studies. By systematically modifying its structure, researchers can explore how changes in stereochemistry, chain length, and functional groups affect its interaction with biological systems.

The key structural features of this compound that can be modified include:

The Alkyl Chain: The length of the n-butyl chain can be altered (shortened or elongated) to probe the effect of lipophilicity on biological activity. Introducing unsaturation (double or triple bonds) or branching can impose conformational constraints.

The Carboxyl Group: This group can be converted into esters, amides, or bioisosteres like tetrazoles to change its polarity, acidity, and hydrogen bonding capabilities. Such modifications are crucial for modulating cell membrane permeability and interaction with target proteins. nih.gov

The C-2 Hydroxyl Group: The hydroxyl group can be etherified, esterified, or oxidized to a ketone. These changes alter the molecule's ability to act as a hydrogen bond donor or acceptor.

The C-2 Stereocenter: Synthesizing the (2S)-enantiomer allows for a direct investigation into the importance of stereochemistry for biological recognition. Often, only one enantiomer of a chiral molecule is biologically active.

These modifications can lead to the discovery of analogues with enhanced or novel biological activities. For example, a study on hydroxycinnamic acid derivatives demonstrated that specific structural elements, such as a para-hydroxyl group and a methyl-esterified carboxyl, were critical for synergistic anticancer activity when combined with other agents. nih.gov Applying a similar systematic approach to this compound could yield valuable insights into its biological roles and those of its metabolites.

| Structural Modification | Target Feature | Potential Biological Impact | Rationale |